Mesembrenol

説明

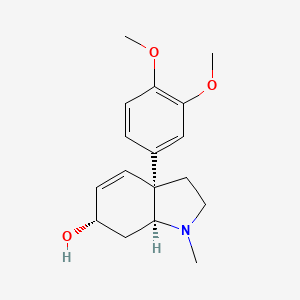

Structure

3D Structure

特性

分子式 |

C17H23NO3 |

|---|---|

分子量 |

289.4 g/mol |

IUPAC名 |

(3aR,6S,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-3,6,7,7a-tetrahydro-2H-indol-6-ol |

InChI |

InChI=1S/C17H23NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-7,10,13,16,19H,8-9,11H2,1-3H3/t13-,16+,17+/m1/s1 |

InChIキー |

PQBHZMSTECYZLH-COXVUDFISA-N |

異性体SMILES |

CN1CC[C@]2([C@@H]1C[C@@H](C=C2)O)C3=CC(=C(C=C3)OC)OC |

正規SMILES |

CN1CCC2(C1CC(C=C2)O)C3=CC(=C(C=C3)OC)OC |

製品の起源 |

United States |

Foundational & Exploratory

The Chemical Synthesis of Mesembrenol and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesembrenol, a key alkaloid found in the plant Sceletium tortuosum, has garnered significant interest within the scientific community. As a member of the mesembrine (B35894) family of alkaloids, it shares a common cis-3a-aryloctahydroindole core structure. These compounds are renowned for their psychoactive properties, primarily acting as serotonin (B10506) reuptake inhibitors and phosphodiesterase 4 (PDE4) inhibitors. This dual activity makes them promising candidates for the development of novel therapeutics for central nervous system disorders such as anxiety and depression. This technical guide provides an in-depth overview of the chemical synthesis of this compound and its analogs, focusing on key reactions, experimental protocols, and the underlying biological pathways they modulate.

Core Synthetic Strategies

The total synthesis of this compound and its analogs presents a significant challenge due to the presence of a sterically congested quaternary carbon center at the C-3a position. Various synthetic strategies have been developed to construct this key structural feature and the overall cis-fused octahydroindole skeleton. Many synthetic routes target the more extensively studied analog, Mesembrine, which can then be converted to this compound and other derivatives. Key synthetic approaches include:

-

Intramolecular Mizoroki-Heck Reaction: This powerful palladium-catalyzed reaction is employed to construct the benzylic quaternary carbon center, a crucial step in forming the core structure of mesembrine alkaloids.[1]

-

Palladium-Catalyzed Cross-Coupling Reactions: Buchwald and others have developed methods using palladium catalysis to couple β,γ-cyclohexenones with aryl bromides, effectively creating the γ,γ-disubstituted α,β-cyclohexenones which are key intermediates.[2]

-

Wittig Olefination–Claisen Rearrangement Protocol: This sequence has been successfully applied to the synthesis of the bicyclic core of mesembrine alkaloids, including the characteristic quaternary benzylic carbon.[3][4]

-

Enantioselective Approaches: To obtain specific stereoisomers, asymmetric synthesis strategies have been developed. These often involve the use of chiral auxiliaries, chiral catalysts, or resolutions of racemic mixtures to achieve high enantiomeric excess.

A common strategy for the synthesis of this compound involves the stereoselective reduction of the corresponding ketone, Mesembrenone. Therefore, many synthetic routes focus on the efficient construction of the Mesembrenone core.

Experimental Protocols

The following section details a representative synthetic protocol for a closely related analog, (-)-6-epimesembranol, which can be adapted for the synthesis of this compound. The key steps involve the construction of the tricyclic core followed by reduction.

Synthesis of (-)-6-epimesembranol

1. Ester-aminolysis and Intramolecular aza-Michael Reaction:

-

Reaction: A solution of the enantioenriched enone intermediate in a suitable solvent (e.g., toluene) is treated with the appropriate amine.

-

Conditions: The reaction mixture is heated to an elevated temperature (e.g., reflux) to facilitate both the ester-aminolysis and the subsequent intramolecular aza-Michael reaction.

-

Work-up: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the tricyclic lactam.

2. Reduction of the Lactam Carbonyl:

-

Reaction: The tricyclic lactam is dissolved in an anhydrous ethereal solvent (e.g., THF) under an inert atmosphere (e.g., argon).

-

Reagent: A solution of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is added dropwise to the lactam solution at a controlled temperature (e.g., 0 °C).

-

Conditions: The reaction mixture is then heated to reflux for several hours to ensure complete reduction.

-

Work-up: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide (B78521) solution. The resulting mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield (-)-6-epimesembranol.

Quantitative Data

The following tables summarize key quantitative data from representative syntheses of mesembrine alkaloids. Note that specific data for this compound synthesis is limited in the literature, and the data presented here is often for closely related analogs like Mesembrine, which serves as a common precursor.

| Step | Reactant(s) | Reagent(s) and Conditions | Product(s) | Yield (%) | Reference |

| Pd-catalyzed coupling | β,γ-cyclohexenone, Aryl bromide | Pd(OAc)₂, (S)-Antphos, 20 mol % catalyst loading | γ,γ-disubstituted α,β-cyclohexenone | 63 | [2] |

| Removal of Boc group | (R)-1c | TFA, CH₂Cl₂ | (-)-mesembrine | 73 | [2] |

| Reductive removal of lactam carbonyl | Tricyclic lactam | LiAlH₄ (5 equiv), THF, 70 °C reflux, 6 h | (-)-6-epimesembranol | 92 | |

| Oxidation of alcohol | (-)-6-epimesembranol | IBX, DMSO, 25 °C, 3 h | (-)-mesembrine | 83 |

| Compound | Target | IC₅₀ (nM) | Reference |

| This compound | PDE4 Inhibition | 10,000 |

Signaling Pathway of this compound

This compound and its analogs exert their biological effects primarily through the inhibition of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway.

In this pathway, the binding of an extracellular ligand to a G-protein coupled receptor (GPCR) activates adenylyl cyclase, which in turn synthesizes cAMP from ATP. cAMP then activates Protein Kinase A (PKA). PKA phosphorylates the cAMP response element-binding protein (CREB), which then translocates to the nucleus to promote the transcription of genes involved in neuroprotection and anti-inflammatory responses. PDE4 enzymes degrade cAMP to AMP, thus terminating the signal. By inhibiting PDE4, this compound increases the intracellular concentration of cAMP, leading to prolonged activation of PKA and enhanced gene transcription, which is believed to be the basis of its therapeutic effects.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound and its analogs.

This workflow begins with commercially available starting materials and proceeds through a multi-step synthesis to generate the target this compound analogs. Following purification and structural confirmation, the compounds are subjected to a battery of biological assays to determine their potency as PDE4 and serotonin reuptake inhibitors. Promising candidates may then be advanced to in vivo studies to evaluate their therapeutic potential in animal models of CNS disorders, with the ultimate goal of identifying lead compounds for drug development.

References

- 1. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclic AMP, Protein Kinase A, and Phosphodiesterases: Proceedings of an International Workshop - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mesembrenone | 468-54-2 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

Probing the Stereochemical Landscape of Mesembrenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesembrenol, a prominent alkaloid from the Sceletium tortuosum plant, has garnered significant interest within the scientific community for its potential psychoactive properties and therapeutic applications. As a member of the mesembrine (B35894) family of alkaloids, its biological activity is intrinsically linked to its three-dimensional structure. This technical guide provides a comprehensive exploration of the stereochemistry and enantiomeric properties of this compound, offering valuable insights for researchers engaged in natural product chemistry, pharmacology, and drug development.

The stereochemical configuration of a molecule is paramount in determining its interaction with chiral biological targets such as receptors and enzymes. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Therefore, a thorough understanding of the stereoisomers of this compound is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic agents.

Stereochemistry of this compound

The core structure of this compound features a cis-fused 3a-aryloctahydroindole skeleton. The presence of multiple chiral centers gives rise to several possible stereoisomers. The absolute configuration of these stereocenters dictates the overall shape of the molecule and, consequently, its biological activity. The IUPAC name for this compound is (3aR,6R,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-2,3,4,5,6,7-hexahydro-1H-indol-6-ol.

Enantiomers of this compound: Comparative Data

Detailed pharmacological data specifically comparing the individual enantiomers of this compound are currently limited in publicly accessible literature. However, the broader understanding of mesembrine alkaloids suggests that the stereochemistry at the C3a and C7a positions is a key determinant of activity, particularly concerning the inhibition of the serotonin (B10506) transporter (SERT) and phosphodiesterase 4 (PDE4), known targets of Sceletium alkaloids. It is hypothesized that one enantiomer of this compound will exhibit significantly higher affinity and potency for these targets compared to its mirror image. Further research is imperative to quantify these differences, for instance, by determining the half-maximal inhibitory concentration (IC50) values of each enantiomer against SERT and PDE4.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₃NO₃ | PubChem |

| Molecular Weight | 289.37 g/mol | PubChem |

| XLogP3 | 2.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Experimental Protocols

Enantioselective Synthesis of this compound

While a specific, detailed protocol for the enantioselective synthesis of this compound is not explicitly outlined in the available literature, strategies employed for the synthesis of related mesembrine alkaloids can be adapted. A general approach involves the stereocontrolled construction of the key quaternary carbon center at the C3a position.

Conceptual Workflow for Enantioselective Synthesis:

Caption: Conceptual workflow for the enantioselective synthesis of this compound.

Methodology Outline:

-

Asymmetric Michael Addition: A key step involves the conjugate addition of a suitable nucleophile to a prochiral cyclohexenone derivative, catalyzed by a chiral catalyst (e.g., a proline-derived organocatalyst or a chiral metal complex) to establish the stereocenter at the future C3a position with high enantioselectivity.

-

Annulation/Cyclization: Subsequent intramolecular cyclization would form the octahydroindole ring system. The stereochemical outcome of this step is often directed by the pre-existing stereocenter.

-

Functional Group Manipulation: Diastereoselective reduction of a ketone functionality on the cyclohexane (B81311) ring would introduce the hydroxyl group of this compound. The choice of reducing agent and reaction conditions is critical to control the stereochemistry at this center.

-

Purification and Characterization: The final product would be purified using chromatographic techniques, and its enantiomeric excess determined by chiral High-Performance Liquid Chromatography (HPLC). The absolute configuration would be confirmed by X-ray crystallography of a suitable crystalline derivative or by comparison of its circular dichroism (CD) spectrum with that of a known standard.

Separation of this compound Enantiomers by Chiral HPLC

For the analysis and purification of this compound enantiomers from a racemic mixture, chiral HPLC is the method of choice.

Illustrative Chiral HPLC Workflow:

Caption: General workflow for the chiral HPLC separation of this compound enantiomers.

Protocol Outline:

-

Column: A chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective for separating alkaloid enantiomers.

-

Mobile Phase: A typical mobile phase would consist of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio would need to be optimized to achieve baseline separation. The addition of a small amount of an amine modifier (e.g., diethylamine (B46881) or triethylamine) is often necessary to improve peak shape and resolution for basic compounds like this compound.

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.

-

Detection: UV detection at a wavelength where the 3,4-dimethoxyphenyl chromophore absorbs (e.g., ~280 nm) is suitable.

-

Temperature: The column temperature should be controlled to ensure reproducible retention times and resolution.

Spectroscopic Analysis: NMR of this compound Stereoisomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of stereoisomers. While the NMR spectra of enantiomers in an achiral solvent are identical, the spectra of diastereomers will differ.

Expected NMR Spectral Features:

Detailed ¹H and ¹³C NMR data for individual, pure stereoisomers of this compound are not extensively reported. However, analysis of a mixture of diastereomers would be expected to show distinct sets of signals for each isomer. Key diagnostic signals would include:

-

¹H NMR: The chemical shifts and coupling constants of the protons on the octahydroindole ring, particularly those adjacent to the stereocenters (e.g., H-6, H-7a), would be sensitive to the relative stereochemistry.

-

¹³C NMR: The chemical shifts of the carbon atoms comprising the stereocenters and the adjacent carbons would also differ between diastereomers.

To distinguish between enantiomers using NMR, a chiral solvating agent or a chiral derivatizing agent can be employed. This creates a diastereomeric environment, leading to the separation of signals for the two enantiomers in the NMR spectrum.

Signaling Pathways and Logical Relationships

The primary mechanism of action of mesembrine alkaloids is believed to involve the inhibition of the serotonin transporter (SERT), leading to increased synaptic levels of serotonin. Additionally, inhibition of phosphodiesterase 4 (PDE4) has been identified as another potential target.

Hypothesized Differential Signaling of this compound Enantiomers:

Caption: Hypothesized differential target engagement of this compound enantiomers.

This diagram illustrates the plausible scenario where one enantiomer (the eutomer) exhibits significantly higher affinity for both SERT and PDE4, leading to the desired therapeutic effects, while the other enantiomer (the distomer) has minimal activity at these targets.

Conclusion

The stereochemistry of this compound is a critical aspect that governs its biological activity. While there is a foundational understanding of the structure and synthesis of mesembrine alkaloids, a significant opportunity exists for further research to specifically delineate the properties of individual this compound enantiomers. The development of robust enantioselective syntheses and chiral separation methods will be instrumental in enabling detailed pharmacological studies. Such investigations are essential for a complete understanding of the therapeutic potential of this compound and for the development of safer and more efficacious drugs based on its unique chemical scaffold. This guide provides a framework for researchers to approach these challenges and contribute to the growing body of knowledge on this fascinating natural product.

Pharmacokinetic Profile of Mesembrenol and Related Alkaloids in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vivo pharmacokinetic studies on Mesembrenol in animal models are not extensively available in publicly accessible literature. This guide provides a comprehensive overview of the pharmacokinetic properties of closely related and co-occurring alkaloids from Sceletium tortuosum, namely mesembrine (B35894) and mesembrenone (B1676307), to infer a likely profile for this compound. In vitro permeability data for this compound is also presented to provide insights into its absorption characteristics.

Executive Summary

This technical guide synthesizes the current understanding of the pharmacokinetic profile of this compound and its analogues, mesembrine and mesembrenone, in animal models. The available data, primarily from studies on mice and in vitro porcine tissue models, suggests that these alkaloids are characterized by poor oral bioavailability. Following intravenous administration in mice, mesembrine and mesembrenone exhibit quantifiable plasma concentrations, allowing for the determination of key pharmacokinetic parameters. In vitro studies with this compound indicate its potential for permeation across intestinal and mucosal tissues. This document provides a detailed examination of the experimental methodologies employed in these studies and presents the quantitative data in a structured format for comparative analysis.

In Vivo Pharmacokinetics of Related Alkaloids in Mice

A key study by Manda and colleagues (2017) investigated the pharmacokinetics of mesembrine and mesembrenone in mice following intravenous (IV) administration.[1][2][3] This study provides the most direct quantitative in vivo data for these major Sceletium alkaloids.

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for mesembrine and mesembrenone in mice after a 15 mg/kg IV dose.

| Parameter | Mesembrine | Mesembrenone | Unit |

| Cmax (Maximum Plasma Concentration) | 336 | 420 | µg/L |

| AUC (Area Under the Curve) | 195 | 317 | µg.h/L |

| Data sourced from a study in mice following a 15 mg/kg intravenous dose. |

Bioavailability

The oral bioavailability of both mesembrine and mesembrenone in mice was found to be poor, with plasma levels falling below the detection limits of the analytical method used.[1][2][3]

In Vitro Permeability of this compound

A study utilizing porcine buccal, sublingual, and intestinal tissues provides valuable insights into the potential absorption of this compound.

Comparative Permeability

The permeability of this compound across intestinal tissue was found to be lower than that of the highly permeable reference compound, caffeine.[4] However, its permeability was significantly higher than the poorly permeable reference, atenolol.[4] Generally, the permeability of this compound and other tested alkaloids was lower across sublingual and buccal tissues compared to intestinal tissue.[4] These findings suggest that while oral absorption may be limited, it is not negligible and may contribute to the overall bioavailability, particularly if the substance is held in the mouth for an extended period.[4]

Experimental Protocols

In Vivo Pharmacokinetic Study in Mice

This section details the methodology used to determine the pharmacokinetic profile of mesembrine and mesembrenone in a mouse model.[1][2][3]

Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of mesembrine and mesembrenone in mouse plasma using UHPLC-QToF-MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro permeation of mesembrine alkaloids from Sceletium tortuosum across porcine buccal, sublingual, and intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

Mesembrenol's Interaction with the Serotonin Transporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of mesembrenol, a key alkaloid from the plant Sceletium tortuosum, on the human serotonin (B10506) transporter (SERT). The document outlines its binding affinity, the downstream signaling consequences of SERT inhibition, and detailed experimental protocols for assessing these interactions.

Core Mechanism of Action: Serotonin Reuptake Inhibition

The primary mechanism of action for this compound at the serotonin transporter is competitive inhibition. By binding to SERT, this compound blocks the reuptake of serotonin (5-hydroxytryptamine or 5-HT) from the synaptic cleft back into the presynaptic neuron. This action leads to an increased concentration and prolonged availability of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. This mechanism is shared with the widely prescribed selective serotonin reuptake inhibitors (SSRIs) used in the treatment of depression and anxiety disorders.

However, the potency of this compound at SERT is notably less than that of its structural analogs, mesembrine (B35894) and mesembrenone.

Quantitative Data: Comparative Binding Affinities

The binding affinities (Ki) of this compound and related Sceletium alkaloids for the human serotonin transporter have been determined through radioligand binding assays. The data clearly indicates a structure-activity relationship, with mesembrine being the most potent inhibitor.

| Alkaloid | SERT Binding Affinity (Ki) | Reference |

| Mesembrine | 1.4 nM | [1][2][3] |

| Mesembrenone | 27 nM | [1] |

| This compound | 63 nM | [1] |

Note: A lower Ki value indicates a higher binding affinity.

Signaling Pathways Affected by SERT Inhibition

Inhibition of SERT by this compound increases the concentration of serotonin in the synaptic cleft, leading to enhanced activation of postsynaptic serotonin receptors. Most serotonin receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate distinct intracellular signaling cascades.[4][5] The primary pathways are determined by the G-protein alpha subunit to which the receptor subtype couples (Gαs, Gαi/o, or Gαq/11).[5][6][7]

-

Gαi/o-Coupled Receptors (e.g., 5-HT1A, 5-HT1B): Activation of these receptors leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). This, in turn, reduces the activity of Protein Kinase A (PKA).[5][8]

-

Gαq/11-Coupled Receptors (e.g., 5-HT2A, 5-HT2C): These receptors activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6][9] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[6][10]

-

Gαs-Coupled Receptors (e.g., 5-HT4, 5-HT6, 5-HT7): Stimulation of these receptors activates adenylyl cyclase, leading to an increase in cAMP levels and subsequent activation of PKA.[9]

These signaling cascades ultimately modulate gene expression and neuronal excitability, which are thought to underlie the therapeutic effects associated with elevated synaptic serotonin.[8]

Experimental Protocols

The following are generalized protocols for key in vitro assays used to determine the mechanism of action of compounds like this compound on the serotonin transporter.

SERT Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for SERT by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter.

Objective: To quantify the binding affinity of this compound for the human serotonin transporter (hSERT).

Materials:

-

Membrane Preparation: Cell membranes from HEK293 or CHO cells stably expressing hSERT.

-

Radioligand: [³H]Citalopram or another suitable high-affinity SERT radioligand.

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

-

Non-specific Binding Control: A high concentration of a known potent SERT inhibitor (e.g., 10 µM paroxetine).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).

-

Scintillation Counter: For quantifying radioactivity.

Methodology:

-

Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of this compound.

-

Equilibration: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C or 30°C) to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the this compound concentration. Use non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Serotonin Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the transport of serotonin into synaptosomes, which are resealed nerve terminals isolated from brain tissue.

Objective: To determine the functional potency (IC50) of this compound in inhibiting serotonin reuptake.

Materials:

-

Synaptosomes: Crude or purified synaptosomes prepared from a relevant brain region (e.g., rodent striatum or cortex).

-

Radiolabeled Substrate: [³H]Serotonin ([³H]5-HT).

-

Test Compound: this compound at various concentrations.

-

Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer or a similar physiological salt solution, oxygenated.

-

Inhibitor for Non-specific Uptake: A high concentration of a potent SERT inhibitor (e.g., fluoxetine) to define non-transporter-mediated uptake.

-

Filtration and Counting Equipment: As described for the binding assay.

Methodology:

-

Preparation: Isolate synaptosomes from fresh brain tissue by differential centrifugation. Determine the protein concentration of the synaptosomal preparation.

-

Pre-incubation: In a 96-well plate, pre-incubate the synaptosomes with varying concentrations of this compound (or vehicle for total uptake, or a potent inhibitor for non-specific uptake) for a short period (e.g., 10-15 minutes) at 37°C.

-

Initiation of Uptake: Initiate the uptake reaction by adding [³H]5-HT to each well.

-

Incubation: Incubate for a short, defined time (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear phase of serotonin uptake.

-

Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed immediately by washing with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the percentage of inhibition for each this compound concentration relative to the specific uptake in the control (vehicle) wells. Plot the percent inhibition against the log concentration of this compound and use non-linear regression to calculate the IC50 value.

References

- 1. Skeletons in the closet? Using a bibliometric lens to visualise phytochemical and pharmacological activities linked to Sceletium, a mood enhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sceletium for Managing Anxiety, Depression and Cognitive Impairment:A Traditional Herbal Medicine in Modern-Day Regulatory Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological actions of the South African medicinal and functional food plant Sceletium tortuosum and its principal alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Personalizing Antidepressant Therapy: Integrating Pharmacogenomics, Therapeutic Drug Monitoring, and Digital Tools for Improved Depression Outcomes | MDPI [mdpi.com]

- 7. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Enigmatic Presence of Mesembrenol: A Technical Guide to its Natural Occurrence and Variability in Sceletium Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sceletium, a genus of succulent plants indigenous to Southern Africa, has a rich history of traditional use for its mood-elevating and anxiolytic properties. The psychoactive effects are primarily attributed to a group of mesembrine-type alkaloids. Among these, Mesembrenol, alongside its counterparts Mesembrine (B35894), Mesembrenone, and ∆7-Mesembrenone, plays a crucial role in the plant's phytochemical profile and potential therapeutic applications. This technical guide provides a comprehensive overview of the natural occurrence and significant variability of this compound in Sceletium species, synthesizing current scientific knowledge. It offers detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows to support further research and drug development endeavors in this field.

Natural Occurrence and Variability of this compound

The concentration and even the presence of this compound can vary dramatically within the Sceletium genus, and even within a single species, influenced by a confluence of genetic, environmental, and processing factors.

Interspecies Variation

Chemotaxonomic studies reveal distinct alkaloid profiles among different Sceletium species. The 'tortuosum' type, which includes S. tortuosum, S. expansum, and S. strictum, is generally characterized by the presence of mesembrine-type alkaloids, including this compound. In contrast, the 'emarcidum' type, encompassing species like S. emarcidum, S. exalatum, and S. rigidum, may lack these major alkaloids altogether[1].

Intraspecies Variation: The Chemotypes of Sceletium tortuosum

Sceletium tortuosum, the most well-known species, exhibits significant chemical diversity, leading to the classification of several chemotypes. These chemotypes are defined by the dominant alkaloid present. Research has identified chemotypes with high levels of this compound (64.96–95.55% of total alkaloids), as well as those dominated by Mesembrine or Mesembrenone[2]. This inherent variability underscores the importance of careful selection and standardization of plant material for research and product development.

Influence of Plant Part

The distribution of this compound and other alkaloids is not uniform throughout the plant. Studies have shown that the shoots (leaves and stems) of S. tortuosum tend to have higher concentrations of Mesembrine, while the roots are richer in Mesembrenone and ∆7-Mesembrenone[3][4][5]. While specific quantitative data for this compound distribution is less detailed in the reviewed literature, the general trend of differing alkaloid profiles between roots and shoots is well-established.

The Impact of Fermentation

The traditional preparation of Sceletium, known as 'kougoed' or 'channa', involves a fermentation process that significantly alters the alkaloid profile. While some studies report a marginal change in this compound and Mesembranol content during fermentation, there are conflicting reports on the transformation of other major alkaloids[6][7]. One study observed a decrease in Mesembrine content from 1.33% to 0.05% with a concurrent increase in ∆7-Mesembrenone to 0.11% over a 10-day fermentation period[8][9]. Another study reported an increase in Mesembrine and a decrease in Mesembrenone[7]. These transformations are influenced by factors such as sunlight and the presence of water[8]. The exact impact on this compound requires further targeted investigation, but it is clear that fermentation is a critical variable.

Quantitative Data on this compound and Related Alkaloids

The following tables summarize the quantitative data on this compound and other major mesembrine alkaloids found in Sceletium species from the cited literature.

Table 1: Alkaloid Content in Different Sceletium Species (% w/w of Dry Plant Material)

| Species | Mesembranol | Mesembrenone | Mesembrine | Epimesembranol | Reference |

| S. tortuosum | 0.18 | 0.16 | 2.20 | 0.41 | [1] |

| S. expansum | Below LOD | 0.03 | 0.30 | Below LOD | [1] |

| S. strictum | - | 0.76 | 0.68 | - | [1] |

LOD: Limit of Detection

Table 2: Alkaloid Composition in Sceletium tortuosum Chemotypes (% of Total Alkaloids)

| Chemotype | Dominant Alkaloid(s) | This compound (%) | Mesembrine (%) | Mesembrenone (%) | Reference |

| B, C, E | This compound | 64.96–95.55 | - | - | [2] |

| C | Mesembrine | - | 51.25–92.50 | - | [2] |

| E | Mesembrenone | - | - | 50.86–72.51 | [2] |

| D | Intermediate | Moderate amounts of all four major alkaloids | [2] | ||

| A | Devoid of mesembrine-type alkaloids | - | - | - | [2] |

Table 3: Effect of Fermentation on Alkaloid Content in Sceletium tortuosum

| Alkaloid | Concentration Before Fermentation (µg/mL) | Concentration After Fermentation (µg/mL) | Reference |

| This compound | Marginally changed | Marginally changed | [6][7] |

| Mesembranol | Marginally changed | Marginally changed | [6][7] |

| Mesembrine | Not detected - 1.6 | 7.40 - 20.8 | [6][7] |

| Mesembrenone | 8.00 – 33.0 | 1.30 – 32.7 | [6][7] |

| Alkaloid | Initial Concentration (%) | Final Concentration (after 10 days) (%) | Reference |

| Mesembrine | 1.33 | 0.05 | [8] |

| ∆7-Mesembrenone | Below LOQ | 0.11 | [8] |

LOQ: Limit of Quantitation

Experimental Protocols

Accurate quantification and isolation of this compound are critical for research and quality control. The following sections provide detailed methodologies for key experiments.

Protocol 1: Acid-Base Extraction for Crude Alkaloid Isolation

This protocol describes a standard method for the extraction of a crude alkaloid fraction from Sceletium plant material, leveraging the pH-dependent solubility of alkaloids[4][10][11][12].

Materials:

-

Dried and finely powdered Sceletium tortuosum plant material

-

Methanol (B129727) or Ethanol (B145695) (95%)

-

Dilute acid (e.g., 5% Acetic Acid or 0.25 M Sulfuric Acid)

-

Non-polar solvent (e.g., Hexane or Dichloromethane)

-

Base (e.g., Ammonium (B1175870) Hydroxide (B78521) solution)

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Methodology:

-

Initial Extraction: Macerate the powdered plant material in methanol or ethanol (e.g., 1:10 plant-to-solvent ratio) with sonication for approximately 15-20 minutes to enhance cell lysis. Repeat the extraction three times with fresh solvent to ensure maximum yield.

-

Solvent Evaporation: Combine the filtrates and evaporate the solvent using a rotary evaporator to obtain a concentrated crude extract.

-

Acidification: Dissolve the crude extract in a dilute acidic solution. This protonates the alkaloids, rendering them water-soluble.

-

Defatting: Wash the acidic solution with a non-polar solvent (e.g., hexane) in a separatory funnel to remove lipids and other non-polar impurities. Discard the non-polar solvent layer.

-

Basification: Increase the pH of the aqueous solution to approximately 9-10 by slowly adding a base (e.g., ammonium hydroxide). This deprotonates the alkaloids, making them soluble in organic solvents.

-

Extraction of Free Base: Extract the alkaloids from the basified aqueous solution using a non-polar solvent like dichloromethane (B109758). Repeat this extraction multiple times.

-

Final Evaporation: Collect and combine the organic layers and evaporate the solvent under reduced pressure to yield a purified crude alkaloid extract.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a widely used and validated method for the quantification of mesembrine-type alkaloids[13][14][15][16].

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A common mobile phase consists of a mixture of water and acetonitrile (B52724) (ACN) with a small amount of ammonium hydroxide to improve peak shape (e.g., Water:ACN:Ammonium Hydroxide at a ratio of 72:28:0.01 v/v/v)[14]. A gradient elution can also be employed, for instance, starting with a higher aqueous phase concentration and gradually increasing the organic phase[17].

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at 228 nm.

-

Injection Volume: 20 µL.

Sample Preparation:

-

Prepare a methanolic extract of the dried and powdered plant material.

-

Filter the extract through a 0.45 µm syringe filter before injection.

Quantification:

-

Prepare calibration curves using certified reference standards of this compound and other target alkaloids over a suitable concentration range (e.g., 400-60,000 ng/mL)[13][15].

-

The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Alkaloid Profiling

GC-MS is another powerful technique for the identification and quantification of Sceletium alkaloids, particularly for analyzing the overall chemotype[2][18][19].

Instrumentation and Conditions:

-

GC-MS System: A standard GC-MS instrument.

-

Column: A non-polar capillary column such as a HP-5MS (5% phenyl methyl siloxane) is commonly used.

-

Carrier Gas: Helium.

-

Injector and Detector Temperatures: Typically set around 250-300°C.

-

Oven Temperature Program: A temperature gradient is programmed to achieve separation of the alkaloids. For example, starting at a lower temperature and ramping up to a higher temperature.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range appropriate for the target alkaloids.

Sample Preparation:

-

The crude alkaloid extract obtained from Protocol 1 can be used.

-

The extract is typically dissolved in a suitable organic solvent like methanol or dichloromethane before injection.

-

Derivatization (e.g., silylation) can be employed to improve the volatility and chromatographic behavior of the alkaloids.

Mandatory Visualizations

Biosynthesis of Mesembrine Alkaloids

The biosynthesis of mesembrine alkaloids is a complex process originating from the amino acids phenylalanine and tyrosine. While the complete enzymatic pathway is still under investigation, a proposed simplified pathway is illustrated below.

Caption: Proposed biosynthetic pathway of mesembrine alkaloids in Sceletium.

General Experimental Workflow for Alkaloid Quantification

The following diagram outlines a typical workflow for the extraction and quantification of this compound and other alkaloids from Sceletium plant material.

Caption: General experimental workflow for the quantification of this compound.

Conclusion

The natural occurrence and variability of this compound in Sceletium species are governed by a complex interplay of genetics, environmental conditions, and post-harvest processing. This technical guide has synthesized the current understanding of these factors, providing quantitative data and detailed experimental protocols to aid researchers, scientists, and drug development professionals. The significant variations in this compound content, particularly the existence of distinct chemotypes within S. tortuosum, highlight the critical need for rigorous analytical chemistry and quality control in any scientific investigation or commercial application of this fascinating genus. The provided methodologies and workflows offer a robust framework for such endeavors, paving the way for a deeper understanding and harnessing of the therapeutic potential of this compound and its related alkaloids.

References

- 1. Chemotaxonomic studies of mesembrine-type alkaloids in Sceletium plant species [scielo.org.za]

- 2. researchgate.net [researchgate.net]

- 3. Skeletons in the closet? Using a bibliometric lens to visualise phytochemical and pharmacological activities linked to Sceletium, a mood enhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Does fermentation change the alkaloid profile of Sceletium tortuosum â a âmind and moodâ plant used in South Africa? [coms.events]

- 8. Investigations of the phytochemical content of Sceletium tortuosum following the preparation of "Kougoed" by fermentation of plant material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. biorxiv.org [biorxiv.org]

- 12. US20210128658A1 - High yield extraction method for and products of kanna plants - Google Patents [patents.google.com]

- 13. HPLC analysis of mesembrine-type alkaloids in Sceletium plant material used as an African traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. HPLC Analysis of Mesembrine-Type Alkaloids in Sceletium Plant Material Used as An African Traditional Medicine | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]

- 16. researchgate.net [researchgate.net]

- 17. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 18. GC-MS, LC-MS(n), LC-high resolution-MS(n), and NMR studies on the metabolism and toxicological detection of mesembrine and mesembrenone, the main alkaloids of the legal high "Kanna" isolated from Sceletium tortuosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Role of Mesembrenol in the Ethnopharmacology of Sceletium tortuosum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sceletium tortuosum (L.) N.E.Br., commonly known as Kanna, is a succulent plant indigenous to Southern Africa with a long history of traditional use for mood elevation, anxiety reduction, and stress relief.[1][2] The psychoactive properties of this plant are primarily attributed to a group of mesembrine-type alkaloids, with mesembrenol being a key constituent alongside mesembrine (B35894), mesembrenone (B1676307), and mesembranol.[3][4][5] This technical guide provides an in-depth examination of the ethnopharmacological role of this compound, focusing on its pharmacodynamics, and the experimental methodologies used to elucidate its mechanisms of action. Quantitative data from various studies are summarized, and key signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction: Ethnopharmacological Significance of Sceletium tortuosum

For centuries, the indigenous Khoisan people of Southern Africa have utilized Sceletium tortuosum as a masticatory to alleviate thirst and hunger, combat fatigue, and for social and spiritual purposes.[1][4] Traditionally, the plant material is fermented and dried, a process that has been shown to alter the relative concentrations of the principal alkaloids.[6] The mood-enhancing and anxiolytic effects reported in traditional use have spurred modern scientific investigation into the plant's constituents and their pharmacological activities.[7]

The primary psychoactive components are a group of structurally related alkaloids, including mesembrine, mesembrenone, this compound, and mesembranol.[5][8][9] The relative abundance of these alkaloids can vary significantly between different chemotypes of the plant.[10] Notably, some chemotypes are characterized by high levels of this compound, reaching up to 95.55% of the total alkaloid content.[10] This variability underscores the importance of understanding the specific contribution of each major alkaloid to the overall pharmacological profile of Sceletium tortuosum extracts.

Quantitative Analysis of this compound and Related Alkaloids

The concentration of this compound and other major alkaloids in Sceletium tortuosum can vary considerably depending on the plant's chemotype, geographical origin, and processing methods.[10][11] High-performance liquid chromatography (HPLC) is a commonly employed analytical technique for the quantification of these alkaloids.[11][12]

Table 1: Quantitative Data for this compound and Major Alkaloids in Sceletium tortuosum

| Alkaloid | Concentration Range (% of total alkaloids) in different chemotypes | Pharmacological Activity (IC50 / Ki) | Reference |

| This compound | 64.96–95.55% (High-mesembrenol chemotype) | PDE4B IC50: 16 µg/mL; SERT Ki: 63 nM | [3][10] |

| Mesembrine | 51.25–92.50% (High-mesembrine chemotype) | SERT Ki: 1.4 nM; PDE4 Ki: 7800 nM | [10][11] |

| Mesembrenone | 50.86–72.51% (High-mesembrenone chemotype) | SERT Ki: 27 nM; PDE4 Ki: 470 nM; PDE4B IC50: 0.47 µg/mL | [10][13] |

| Mesembranol | Variable, generally lower than other major alkaloids | - | [12] |

Pharmacological Mechanisms of Action

This compound, along with other key alkaloids in Sceletium tortuosum, exerts its psychoactive effects through a dual mechanism of action: inhibition of the serotonin (B10506) transporter (SERT) and inhibition of phosphodiesterase 4 (PDE4).[3][4][14]

Serotonin Transporter (SERT) Inhibition

The serotonin transporter is a crucial protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling.[15] Inhibition of SERT leads to an increased concentration and prolonged availability of serotonin in the synapse, a mechanism shared by many clinically prescribed antidepressant medications, such as selective serotonin reuptake inhibitors (SSRIs).[16] this compound has been shown to be a potent inhibitor of SERT.

Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 is an enzyme that degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[3][17] By inhibiting PDE4, this compound increases intracellular levels of cAMP, which can lead to a cascade of downstream signaling events, including the activation of protein kinase A (PKA).[1][3] PDE4 inhibitors are known to have pro-cognitive, neuroprotective, and anti-inflammatory effects.[17]

Signaling Pathways

The dual inhibition of SERT and PDE4 by this compound modulates key signaling pathways in the brain, contributing to its observed anxiolytic and antidepressant effects.

Caption: SERT Inhibition by this compound.

Caption: PDE4 Inhibition by this compound.

Vesicular Monoamine Transporter 2 (VMAT2) Upregulation

Recent studies have indicated that extracts of Sceletium tortuosum can upregulate the expression of the vesicular monoamine transporter 2 (VMAT2).[18] VMAT2 is responsible for packaging monoamine neurotransmitters, including serotonin, into synaptic vesicles for subsequent release. An increase in VMAT2 expression could potentially lead to enhanced monoamine storage and release. While the direct effect of isolated this compound on VMAT2 has not been extensively studied, it is plausible that it contributes to the overall effect of the plant extract on this transporter.

Experimental Protocols

Quantification of this compound by HPLC

Objective: To quantify the concentration of this compound in a Sceletium tortuosum extract.

Methodology:

-

Sample Preparation:

-

A known weight of dried, powdered Sceletium tortuosum plant material is extracted with a suitable solvent, such as methanol (B129727) or a methanol-water mixture.

-

The extract is filtered and diluted to a known volume.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: A constant flow rate, typically around 1 mL/min, is maintained.

-

Detection: UV detection is commonly used, with the wavelength set to the absorbance maximum of the mesembrine alkaloids (around 228 nm and 280 nm).

-

-

Quantification:

-

A calibration curve is generated using a certified reference standard of this compound at various known concentrations.

-

The peak area of this compound in the sample chromatogram is compared to the calibration curve to determine its concentration.

-

Caption: HPLC Quantification Workflow.

Serotonin Transporter (SERT) Inhibition Assay

Objective: To determine the inhibitory potency (IC50 or Ki) of this compound on the serotonin transporter.

Methodology: This assay typically utilizes cell lines expressing the human SERT or synaptosomes prepared from brain tissue.

-

Preparation of Assay Components:

-

Cells or synaptosomes are prepared and suspended in a suitable buffer.

-

A radiolabeled serotonin analog, such as [3H]5-HT, is used as the substrate.

-

A range of concentrations of this compound are prepared.

-

-

Assay Procedure:

-

The cell/synaptosome suspension is pre-incubated with varying concentrations of this compound or a vehicle control.

-

The uptake reaction is initiated by the addition of [3H]5-HT.

-

The incubation is carried out at 37°C for a defined period.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the cells/synaptosomes from the assay buffer.

-

The filters are washed to remove non-specifically bound radioactivity.

-

-

Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The percentage of inhibition of [3H]5-HT uptake is calculated for each concentration of this compound.

-

The data is fitted to a dose-response curve to determine the IC50 value.

-

Phosphodiesterase 4 (PDE4) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound on the PDE4 enzyme.

Methodology: This is a biochemical assay that measures the activity of purified PDE4 enzyme.

-

Assay Components:

-

Recombinant human PDE4 enzyme.

-

cAMP as the substrate.

-

A detection system to measure the product of the reaction (AMP). This can be based on various principles, including fluorescence polarization or enzyme-linked immunosorbent assay (ELISA).

-

A range of concentrations of this compound.

-

-

Assay Procedure:

-

The PDE4 enzyme is incubated with varying concentrations of this compound or a vehicle control in an appropriate assay buffer.

-

The enzymatic reaction is initiated by the addition of cAMP.

-

The reaction is allowed to proceed at 37°C for a specific time.

-

The reaction is stopped, and the amount of AMP produced is quantified using the chosen detection method.

-

-

Data Analysis:

-

The percentage of inhibition of PDE4 activity is calculated for each concentration of this compound.

-

The data is plotted to generate a dose-response curve, from which the IC50 value is determined.

-

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of the individual alkaloids of Sceletium tortuosum is an area of ongoing research. Studies on the permeability of mesembrine-type alkaloids across porcine buccal, sublingual, and intestinal mucosa have shown that these compounds can be absorbed through these membranes.[13] However, in vivo studies in mice have indicated that the oral bioavailability of mesembrine and mesembrenone is poor, with plasma levels below the detection limits after oral administration.[18] This suggests that traditional methods of use, such as chewing, which allows for buccal and sublingual absorption, may be more effective for delivering these alkaloids into the bloodstream. Further research is needed to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Conclusion and Future Directions

This compound is a key psychoactive alkaloid in Sceletium tortuosum that contributes significantly to the plant's traditional use as a mood elevator and anxiolytic. Its dual mechanism of action, involving the inhibition of both the serotonin transporter and phosphodiesterase 4, provides a strong pharmacological basis for its observed effects. The variability in this compound content across different chemotypes of S. tortuosum highlights the need for standardization of extracts for both research and therapeutic applications.

Future research should focus on:

-

Elucidating the complete pharmacokinetic profile of this compound to optimize its delivery and bioavailability.

-

Investigating the specific contribution of this compound to the upregulation of VMAT2.

-

Conducting clinical trials with standardized extracts of high-mesembrenol chemotypes to further validate its efficacy and safety for the treatment of anxiety and depression.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and Sceletium tortuosum.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. biorxiv.org [biorxiv.org]

- 6. neurosciences.ucsd.edu [neurosciences.ucsd.edu]

- 7. VMAT2: a dynamic regulator of brain monoaminergic neuronal function interacting with drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pza.sanbi.org [pza.sanbi.org]

- 10. Chemotaxonomic studies of mesembrine-type alkaloids in Sceletium plant species [scielo.org.za]

- 11. moleculardevices.com [moleculardevices.com]

- 12. In vitro permeation of mesembrine alkaloids from Sceletium tortuosum across porcine buccal, sublingual, and intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. researchgate.net [researchgate.net]

- 17. In vitro ADME - Enamine [enamine.net]

- 18. biorxiv.org [biorxiv.org]

The Biosynthetic Pathway of Mesembrine Alkaloids: A Technical Guide to the Formation of Mesembrenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesembrine (B35894) alkaloids, a class of psychoactive compounds found predominantly in the South African succulent Sceletium tortuosum, have garnered significant interest for their potential applications in the management of anxiety and depression. A key constituent of this alkaloid family is Mesembrenol, a downstream product of a complex biosynthetic pathway. This technical guide provides an in-depth exploration of the biosynthetic route leading to this compound, summarizing key intermediates, outlining experimental methodologies used for pathway elucidation, and presenting available quantitative data. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, biosynthesis, and drug development.

The Core Biosynthetic Pathway

The biosynthesis of mesembrine alkaloids originates from the aromatic amino acids L-phenylalanine and L-tyrosine.[1] Through a series of enzymatic reactions, these primary metabolites are converted into the characteristic cis-3a-aryloctahydroindole scaffold of the mesembrine family. While the complete enzymatic machinery has not been fully elucidated, radiolabelled tracer studies have been instrumental in outlining the key steps and intermediates.

The late stages of the biosynthesis, which are crucial for the formation of this compound, are of particular interest. It has been established through radiolabelled tracer experiments in Sceletium strictum that sceletenone serves as a key intermediate and an efficient precursor to (-)-mesembrenol.[2] The pathway then proceeds through a sequence of reduction and demethylation reactions.

A proposed biosynthetic pathway leading to this compound is as follows:

-

From L-Phenylalanine and L-Tyrosine to Sceletenone: The initial steps involve the condensation of intermediates derived from phenylalanine and tyrosine to form the foundational octahydroindole ring system, leading to the formation of sceletenone. The perhydroindole portion of mesembrine is derived from tyrosine, while the aromatic ring originates from phenylalanine.[1]

-

Sceletenone to 4'-O-Demethylmesembrenone: Sceletenone undergoes demethylation at the 4'-position of the aromatic ring to yield 4'-O-demethylmesembrenone.

-

4'-O-Demethylmesembrenone to Mesembrenone (B1676307): Subsequent methylation of the hydroxyl group on the aromatic ring leads to the formation of mesembrenone.

-

Mesembrenone to this compound: The final step in the formation of this compound is the reduction of the ketone group at position 6 of the cyclohexenone ring of mesembrenone. This conversion is likely catalyzed by a reductase enzyme, although the specific enzyme has not yet been fully characterized.

The following diagram, generated using Graphviz (DOT language), illustrates this proposed biosynthetic pathway.

Quantitative Data

Quantitative data on the intermediates and final products of the mesembrine alkaloid pathway in Sceletium tortuosum are crucial for understanding the efficiency of the biosynthesis and for the quality control of plant material and derived products. The following tables summarize available data on alkaloid concentrations and analytical parameters.

Table 1: Concentration of Key Mesembrine Alkaloids in Sceletium tortuosum

| Alkaloid | Concentration Range (% of dry weight) | Plant Part | Reference(s) |

| Mesembrine | 0.05 - 1.33 | Aerial parts | [3] |

| Mesembrenone | Varies, can increase with fermentation | Aerial parts | [4] |

| This compound | Present, concentration varies | Aerial parts | [1] |

| Δ7-Mesembrenone | Can increase from below LoQ to 0.11 after 10 days of fermentation | Aerial parts | [3] |

| Total Alkaloids | 0.3 - 2.3 | Dry plant material | [4] |

Table 2: Analytical Parameters for the Quantification of Mesembrine Alkaloids by HPLC [5][6]

| Parameter | Value |

| Linearity Range (ng/ml) | 400 - 60,000 |

| Correlation Coefficient (r²) | > 0.99 |

| Accuracy (%) | 94.8 - 103.6 |

| Inter-day Relative Standard Deviation (RSD) (%) | < 2.8 |

| Precision (Inter-day RSD) (%) | < 3 |

| Recovery (%) | 95 - 105 |

| Limit of Detection (LOD) (ng/ml) | 100 |

| Limit of Quantitation (LOQ) (ng/ml) | 200 |

Note: Specific enzyme kinetic data (Km, Vmax, kcat) for the enzymes in the mesembrine alkaloid biosynthetic pathway are not extensively reported in the currently available scientific literature.

Experimental Protocols

The elucidation of the mesembrine alkaloid biosynthetic pathway has relied on a combination of radiolabelled tracer studies and modern analytical techniques for the separation and quantification of alkaloids.

Protocol 1: General Procedure for Radiolabelled Tracer Feeding Studies in Sceletium

This is a generalized protocol based on descriptions of radiotracer experiments in the literature. Specific parameters would need to be optimized for individual experiments.

-

Preparation of Radiolabelled Precursor: Synthesize or obtain a radiolabelled precursor, for example, [³H]-Sceletenone. The specific activity of the precursor should be determined.

-

Plant Material: Use healthy, mature Sceletium strictum plants.

-

Administration of Precursor: Administer the radiolabelled precursor to the plants. This can be done by various methods, such as stem feeding or injection.

-

Incubation: Allow the plants to metabolize the precursor for a defined period, for example, 12 days.[2]

-

Harvesting and Extraction: Harvest the plant material and perform an alkaloid extraction. A common method is acid-base extraction using solvents like ethanol.

-

Separation and Purification: Separate the alkaloid fraction using chromatographic techniques such as preparative layer chromatography (PLC) or high-performance liquid chromatography (HPLC).

-

Identification and Quantification: Identify the resulting alkaloids by comparison with authentic standards. Quantify the amount of radioactivity incorporated into each alkaloid using liquid scintillation counting.

-

Confirmation of Identity: The identity of the radiolabelled products should be confirmed by crystallization to constant specific activity with a known, inactive standard of the compound.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of Mesembrine Alkaloids[5][6]

-

Sample Preparation:

-

Dry and finely grind the Sceletium tortuosum plant material.

-

Perform an extraction using a suitable solvent, such as methanol (B129727) or ethanol.

-

Filter the extract to remove particulate matter.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A typical mobile phase consists of a mixture of water, acetonitrile (B52724) (ACN), and a modifier like ammonium (B1175870) hydroxide (B78521) to ensure good peak shape for the basic alkaloids. A common ratio is 70:30:0.01 (v/v/v) water:ACN:ammonium hydroxide (25%).

-

Flow Rate: A flow rate of 1.0 mL/min is often employed.

-

Detection: UV detection at a wavelength of 228 nm is suitable for these alkaloids.

-

-

Quantification:

-

Prepare a series of standard solutions of the purified alkaloids of interest (e.g., mesembrine, mesembrenone, this compound) at known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration for each standard.

-

Inject the plant extract sample and determine the peak areas of the alkaloids.

-

Calculate the concentration of each alkaloid in the sample by interpolation from the calibration curve.

-

Experimental and Logical Workflows

The elucidation of a biosynthetic pathway is a multi-step process that involves hypothesis generation, experimental testing, and data analysis. The following diagrams illustrate a typical workflow for investigating the mesembrine alkaloid pathway.

Conclusion

The biosynthetic pathway leading to this compound in Sceletium species is a testament to the intricate chemical machinery within medicinal plants. While the major intermediates have been identified through elegant radiolabelling studies, further research is required to fully characterize the enzymes responsible for each step, particularly the reductase that converts mesembrenone to this compound. A deeper understanding of the enzymology and regulation of this pathway will be crucial for metabolic engineering efforts aimed at enhancing the production of these valuable alkaloids for pharmaceutical applications. The protocols and data presented in this guide provide a solid foundation for researchers to build upon in their quest to unravel the remaining mysteries of mesembrine alkaloid biosynthesis.

References

- 1. HPLC analysis of mesembrine-type alkaloids in Sceletium plant material used as an African traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Enzyme Kinetics - Creative Enzymes [creative-enzymes.com]

- 6. Biosynthesis of mesembrine and related alkaloids, mode of incorporation of phenylalanine, and examination of norbelladines as precursors - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

In Silico Modeling of Mesembrenol Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of Mesembrenol's binding to key physiological receptors. This compound is a prominent alkaloid found in the plant Sceletium tortuosum, which has a long history of traditional use for its mood-enhancing and anxiolytic effects. Understanding the molecular interactions of this compound with its protein targets is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This document summarizes the available quantitative binding data, details relevant experimental protocols, and visualizes key biological and computational workflows.

Core Data Presentation: this compound Receptor Binding Affinities

The following table summarizes the known quantitative data for this compound's binding affinity to various receptors. It is important to note that there is a significant discrepancy in the reported values for the serotonin (B10506) transporter (SERT), and a lack of specific quantitative data for the cannabinoid receptor 1 (CB1) for the isolated compound.

| Receptor/Enzyme | Ligand | Quantitative Binding Data | Data Type | Reference(s) |

| Phosphodiesterase 4B (PDE4B) | This compound | IC50: 10,000 nM | In vitro enzyme inhibition assay | [1][2] |

| Serotonin Transporter (SERT) | This compound | Ki: 1.4 nM | In vitro radioligand binding assay | [3] |

| Serotonin Transporter (SERT) | This compound | Weak inhibitor | Qualitative assessment | [4] |

| Cannabinoid Receptor 1 (CB1) | This compound | Data not available for isolated compound. Extracts of Sceletium tortuosum containing this compound show binding activity. | In vitro radioligand binding assay | [5][6] |

Note on Discrepancies: The reported high affinity (Ki: 1.4 nM) of this compound for SERT from one study is in contrast with other reports that describe it as a weak inhibitor[3][4]. This highlights the need for further experimental validation to resolve this conflicting data. For the CB1 receptor, while extracts of Sceletium tortuosum demonstrate binding, specific quantitative data for isolated this compound is not currently available in the reviewed scientific literature[5][6].

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

This protocol outlines a general method for determining the binding affinity of a test compound like this compound to a target receptor, such as SERT or CB1, using a competitive radioligand binding assay.

1. Materials and Reagents:

-

Cell Membranes: Prepare membranes from cells recombinantly expressing the target receptor (e.g., hSERT or hCB1).

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]citalopram for SERT, [³H]CP-55,940 for CB1).

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

-

Assay Buffer: Buffer appropriate for the specific receptor (e.g., Tris-HCl buffer with physiological salts).

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.

-

Filtration Apparatus: 96-well filter plates and a vacuum manifold.

-

Scintillation Counter: For measuring radioactivity.

2. Procedure:

-

Assay Setup: In a 96-well microplate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

-

Total Binding: Add assay buffer, radioligand solution, and the cell membrane suspension.

-

Non-specific Binding: Add the non-specific binding control solution, radioligand solution, and the cell membrane suspension.

-

Competitive Binding: Add varying concentrations of this compound, the radioligand solution, and the cell membrane suspension.

-

Incubation: Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Dry the filters and measure the retained radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

-

Convert the IC50 value to a Ki value (inhibitor constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Silico Molecular Docking Protocol

This protocol describes a general workflow for performing molecular docking to predict the binding mode and affinity of this compound to a target protein.

1. Preparation of the Protein Structure:

-

Obtain the 3D structure of the target receptor (e.g., SERT, CB1) from a protein structure database like the Protein Data Bank (PDB).

-

Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to amino acid residues.

-

Define the binding site or "grid box" on the protein where the docking simulation will be performed. This is typically centered on the known ligand-binding pocket.

2. Preparation of the Ligand Structure:

-

Obtain the 2D or 3D structure of this compound.

-

Convert the 2D structure to a 3D conformation and perform energy minimization to obtain a low-energy, stable structure.

-

Assign appropriate atom types and charges to the ligand atoms.

3. Molecular Docking Simulation:

-

Use a molecular docking software (e.g., AutoDock, Glide, GOLD) to dock the prepared this compound structure into the defined binding site of the target protein.

-

The docking algorithm will explore various possible conformations and orientations of the ligand within the binding site.

-

The software will score the different poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

4. Analysis of Results:

-

Analyze the top-scoring docking poses to identify the most likely binding mode of this compound.

-

Visualize the protein-ligand complex to examine the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

-

The docking score provides a theoretical estimation of the binding affinity, which can be compared with experimental data.

Mandatory Visualizations

In Silico Modeling Workflow for this compound Receptor Binding

References

- 1. Exploring Standardized Zembrin® Extracts from the South African Plant Sceletium tortuosum in Dual Targeting Phosphodiesterase-4 (PDE-4) and Serotonin Reuptake Inhibition as Potential Treatment in Schizophrenia - MedCrave online [medcraveonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Mass Spectrometry Metabolomics and Feature-Based Molecular Networking Reveals Population-Specific Chemistry in Some Species of the Sceletium Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Skeletons in the closet? Using a bibliometric lens to visualise phytochemical and pharmacological activities linked to Sceletium, a mood enhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. realmofcaring.org [realmofcaring.org]

- 6. researchgate.net [researchgate.net]

Unveiling the Cellular Impact: A Preliminary Cytotoxicity Profile of Mesembrenol and Related Sceletium tortuosum Alkaloids

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available scientific literature regarding the cytotoxicity of alkaloids found in Sceletium tortuosum. It is important to note that direct preliminary cytotoxicity studies on isolated Mesembrenol are largely absent from published research. The information presented herein is based on studies of Sceletium tortuosum extracts and its more extensively researched alkaloids, namely Mesembrine (B35894) and Mesembrenone, to offer a preliminary perspective. This guide is intended for research and informational purposes only and not for diagnostic or therapeutic use.

Introduction

This compound is a key alkaloid present in the medicinal plant Sceletium tortuosum, traditionally used for its mood-enhancing and anxiolytic properties. As interest in the therapeutic potential of individual Sceletium alkaloids grows, understanding their safety profile, including cytotoxicity, is paramount for future drug development. This technical guide synthesizes the limited available data on the cytotoxicity of this compound and its structurally related alkaloids, providing a foundational resource for researchers. Due to the nascent stage of research on isolated this compound, this report also draws upon data from studies on Sceletium tortuosum extracts and its major alkaloid constituents, Mesembrine and Mesembrenone, to infer a preliminary cytotoxic profile.

Quantitative Cytotoxicity Data

Direct quantitative cytotoxicity data, such as IC50 values for this compound, are not available in the current body of scientific literature. Research has primarily focused on the complex extracts of Sceletium tortuosum or its major alkaloids. The following table summarizes the available, albeit limited, cytotoxicity-related data for these related substances.

| Compound/Extract | Cell Line(s) | Assay | Key Findings | Reference(s) |

| Mesembrenone | Molt4 (human T-cell lymphoma), HepG2 (human hepatoma), LMTK (mouse fibroblast) | Not specified | Exhibited cytotoxic effects on Molt4 cells, with little effect on HepG2 and LMTK cells. | [1] |

| High-Mesembrine Sceletium Extract | Human astrocytes | Not specified | Exerted cytoprotective and anti-inflammatory effects. | [2] |

| High-Δ7-Mesembrenone Sceletium Extract | Human astrocytes | Not specified | Exhibited potent antioxidant effects. | [2] |

| Sceletium tortuosum extract (Zembrin®) | N/A (in vivo) | 14-day and 90-day oral toxicity studies in rats | No mortality or treatment-related adverse effects were observed. | [3][4] |

| Mesembrine | N/A (in silico) | Computational Toxicology Assessment | Predicted to have moderate acute toxicity. | [5][6] |

Experimental Protocols